ACIDE HEXANEDIOÏQUE-3,3,4,4-D4

Vue d'ensemble

Description

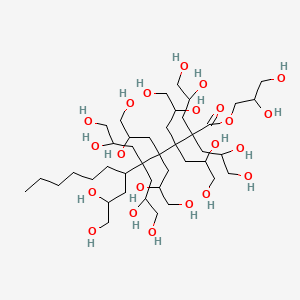

HEXANEDIOIC-3,3,4,4-D4 ACID, also known as Hexanedioic–d4 Acid or Adipic Acid-d4 (Major), is a chemical compound with the molecular formula C6H10O4 . It has a molecular weight of 146.14 .

Molecular Structure Analysis

The molecular structure of HEXANEDIOIC-3,3,4,4-D4 ACID is represented by the InChI string:InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) .

Applications De Recherche Scientifique

Production de Nylon

L'acide adipique est principalement utilisé comme précurseur pour la production de nylon . Il est combiné avec l'hexaméthylènediamine pour former le nylon 6,6, un polymère synthétique largement utilisé .

Plastifiants

L'acide adipique est également utilisé dans la production de plastifiants, qui sont des substances ajoutées aux plastiques pour augmenter leur flexibilité, leur transparence, leur durabilité et leur longévité .

Additif Alimentaire

L'acide adipique est connu sous le nom de E355 lorsqu'il est utilisé comme additif alimentaire . Il est utilisé comme régulateur d'acidité et auxiliaire de gélification. Il est également utilisé comme arôme dans certains types de desserts à la gélatine.

Utilisations Médicinales

Dans le domaine de la médecine, l'acide adipique a été utilisé comme réactif en chimie analytique, par exemple, il peut être utilisé dans la synthèse de l'adiponitrile, un précurseur de certains polyamides .

Utilisations Industrielles

L'acide adipique est utilisé dans diverses applications industrielles en raison de sa réactivité et de sa disponibilité à grande échelle . Par exemple, il est utilisé dans la production d'adhésifs et de scellants, de lubrifiants et de graisses, et d'additifs pour peintures .

Impact Environnemental

L'acide adipique est respectueux de l'environnement car il est biodégradable . Il est également utilisé dans la production de produits écologiques tels que les sacs en plastique biodégradables .

Mécanisme D'action

Target of Action

Hexanedioic-3,3,4,4-D4 Acid, also known as Adipic Acid-d4, is a deuterated compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

As a deuterated compound, it is often used in tracer experiments, nuclear magnetic resonance (nmr), and mass spectrometry . Its interaction with its targets and the resulting changes would depend on the specific experimental setup and the nature of the targets.

Biochemical Pathways

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . Its effects on biochemical pathways would be determined by the nature of the experiment and the targets it interacts with.

Result of Action

As a deuterated compound, it is primarily used in scientific research and laboratory reagents . The results of its action would be determined by the nature of the experiment and the targets it interacts with.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of HEXANEDIOIC-3,3,4,4-D4 ACID can be achieved by the oxidation of the corresponding diol using a strong oxidizing agent.", "Starting Materials": [ "3,4-dihydroxyhexane-d4", "Sodium periodate (NaIO4)", "Sodium chloride (NaCl)", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Dissolve 3,4-dihydroxyhexane-d4 (1.0 g) in water (10 mL) and add sodium periodate (2.0 g).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium chloride (2.0 g) to the reaction mixture and stir for 30 minutes.", "Step 4: Add sodium bicarbonate (2.0 g) to the reaction mixture to neutralize the solution.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the desired product, HEXANEDIOIC-3,3,4,4-D4 ACID (0.5 g) as a white solid." ] } | |

Numéro CAS |

121311-78-2 |

Formule moléculaire |

C6H10O4 |

Poids moléculaire |

150.166 |

Nom IUPAC |

3,3,4,4-tetradeuteriohexanedioic acid |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |

Clé InChI |

WNLRTRBMVRJNCN-LNLMKGTHSA-N |

SMILES |

C(CCC(=O)O)CC(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)